3-Ethyl-6-methoxy-2-methylquinoline-4-thiol
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Overview
Description
3-Ethyl-6-methoxy-2-methylquinoline-4-thiol is an organic compound with the chemical formula C13H15NOS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include an ethyl group at the 3-position, a methoxy group at the 6-position, a methyl group at the 2-position, and a thiol group at the 4-position of the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Substituents: The ethyl, methoxy, and methyl groups can be introduced through various alkylation and methylation reactions using appropriate alkyl halides and methylating agents.
Thiol Group Addition: The thiol group can be introduced by reacting the quinoline derivative with thiourea followed by hydrolysis
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methoxy-2-methylquinoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the quinoline ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
3-Ethyl-6-methoxy-2-methylquinoline-4-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-4-thiol: Lacks the ethyl and methoxy groups, resulting in different chemical properties.
6-Methoxyquinoline-4-thiol: Lacks the ethyl and methyl groups, affecting its reactivity and applications.
3-Ethylquinoline-4-thiol: Lacks the methoxy and methyl groups, leading to variations in its biological activity
Uniqueness
3-Ethyl-6-methoxy-2-methylquinoline-4-thiol is unique due to the specific combination of substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-ethyl-6-methoxy-2-methyl-1H-quinoline-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-4-10-8(2)14-12-6-5-9(15-3)7-11(12)13(10)16/h5-7H,4H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRODOLHHOXXKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C(C1=S)C=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355077 |
Source
|
Record name | 3-ethyl-6-methoxy-2-methylquinoline-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332150-08-0 |
Source
|
Record name | 3-ethyl-6-methoxy-2-methylquinoline-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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